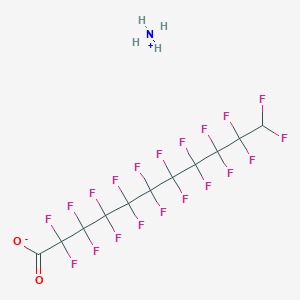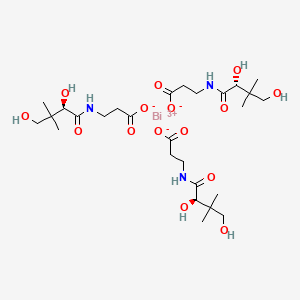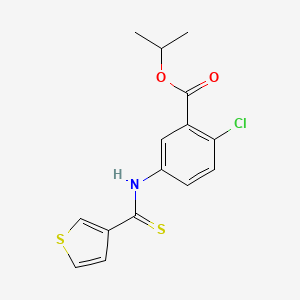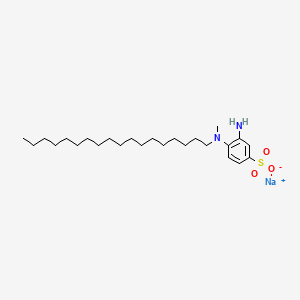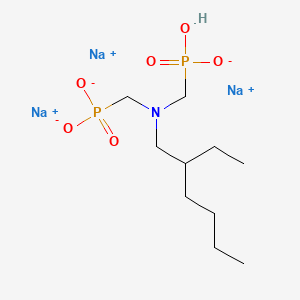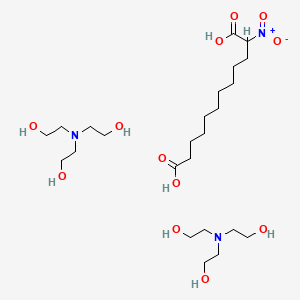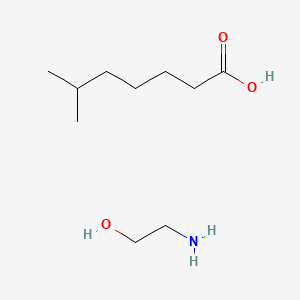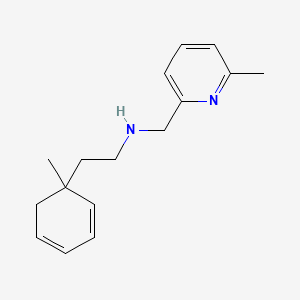
(1S-endo)-1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S-endo)-1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl acrylate is an organic compound that belongs to the class of bicyclic monoterpenes. This compound is characterized by its unique bicycloheptane structure, which includes a three-carbon bridge and an acrylate functional group. It is commonly used in various industrial and scientific applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S-endo)-1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl acrylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the bicycloheptane core, which is derived from camphene.
Functionalization: The camphene is then subjected to a series of functionalization reactions to introduce the acrylate group. This often involves the use of reagents such as acryloyl chloride in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as distillation or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain optimal reaction conditions and improve efficiency.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Automation: Integrating automated systems for monitoring and controlling the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(1S-endo)-1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acrylate group, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Nucleophiles such as amines or alcohols
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups
Reduction: Reduced derivatives with hydrogenated functional groups
Substitution: Substituted products with new functional groups replacing the acrylate group
Wissenschaftliche Forschungsanwendungen
(1S-endo)-1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl acrylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers, resins, and other materials due to its reactive acrylate group.
Wirkmechanismus
The mechanism of action of (1S-endo)-1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl acrylate involves its interaction with various molecular targets. The acrylate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, thereby exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S-endo)-1,7,7-Trimethylbicyclo(2.2.1)heptan-2-ol: A similar compound with a hydroxyl group instead of an acrylate group.
(1S-endo)-1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl acetate: A compound with an acetate group instead of an acrylate group.
Uniqueness
(1S-endo)-1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl acrylate is unique due to its acrylate functional group, which imparts distinct reactivity and chemical properties. This makes it particularly useful in applications requiring polymerization and other acrylate-specific reactions.
Eigenschaften
CAS-Nummer |
67253-41-2 |
|---|---|
Molekularformel |
C13H22O2 |
Molekulargewicht |
210.31 g/mol |
IUPAC-Name |
2-[[(1S)-7,7-dimethyl-2-bicyclo[2.2.1]heptanyl]oxy]but-3-en-2-ol |
InChI |
InChI=1S/C13H22O2/c1-5-13(4,14)15-11-8-9-6-7-10(11)12(9,2)3/h5,9-11,14H,1,6-8H2,2-4H3/t9?,10-,11?,13?/m1/s1 |
InChI-Schlüssel |
HNQKZEYWMXUDOG-AQICRGNOSA-N |
Isomerische SMILES |
CC1([C@@H]2CCC1CC2OC(C)(C=C)O)C |
Kanonische SMILES |
CC1(C2CCC1C(C2)OC(C)(C=C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![23-oxa-9λ4,13λ4-dithiahexacyclo[14.7.0.02,10.03,8.011,15.017,22]tricosa-1(16),2(10),3,5,7,11,14,17,19,21-decaene 9,13-dioxide](/img/structure/B12683786.png)
